7-Azaspiro[3.5]nonane-2-carbonitrile synthesis and properties
7-Azaspiro[3.5]nonane-2-carbonitrile synthesis and properties
This guide serves as a technical blueprint for the synthesis, physicochemical characterization, and medicinal application of 7-Azaspiro[3.5]nonane-2-carbonitrile . It is designed for medicinal chemists and process scientists seeking to leverage high-Fsp³ scaffolds to improve drug-like properties.
Scaffold Class: Spirocyclic Piperidine-Cyclobutane Hybrid Primary Application: Bioisosteric Replacement, Physicochemical Optimization ("Escape from Flatland")
Part 1: Executive Summary & Structural Logic
The 7-azaspiro[3.5]nonane scaffold represents a strategic structural motif in modern drug discovery.[1] Unlike flat, aromatic rings (phenyl, heteroaryl) or flexible aliphatic chains, this spirocycle offers a rigid, three-dimensional geometry that vectors substituents into defined regions of chemical space.
The 2-carbonitrile derivative is particularly valuable as a "handle" for further functionalization or as a direct pharmacophore, where the nitrile group can act as a hydrogen bond acceptor or a metabolic block.
Structural Analysis[2]
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Geometry: The spiro[3.5] system consists of a four-membered cyclobutane ring fused at a single carbon atom (C4) to a six-membered piperidine ring.
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Vectorization: The C2-position (on the cyclobutane ring) is collinear with the nitrogen lone pair vector (N7) through the spiro center, providing a linear, rigid extension of the pharmacophore.
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Symmetry: The molecule possesses a plane of symmetry passing through C2, the spiro carbon (C4), and the nitrogen atom (N7), rendering the 2-substituted derivative achiral (meso-like geometry), which simplifies stereochemical control during synthesis.
Part 2: Physicochemical Profile[1]
The following data summarizes the core properties of the free base and its common protected precursor.
| Property | 7-Azaspiro[3.5]nonane-2-carbonitrile (Free Base) | N-Boc-7-Azaspiro[3.5]nonane-2-carbonitrile |
| Molecular Formula | C₉H₁₄N₂ | C₁₄H₂₂N₂O₂ |
| Molecular Weight | 150.22 g/mol | 250.34 g/mol |
| cLogP | ~0.8 - 1.2 | ~2.5 |
| TPSA | 36.0 Ų (Nitrile + Amine) | 65.0 Ų |
| pKa (Calc.) | ~10.5 (Piperidine NH) | N/A (Carbamate) |
| Fsp³ | 0.89 (High 3D character) | 0.78 |
| Solubility | High (aqueous, pH < 9) | Low (aqueous), High (organic) |
Part 3: Synthetic Pathways
The synthesis of 7-azaspiro[3.5]nonane-2-carbonitrile is best approached via a De Novo Construction strategy, building the spiro core from a piperidine precursor, followed by functional group manipulation.
Route Overview
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Spirocyclization: [2+2] Cycloaddition of a ketene to an exocyclic alkene.
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Ring Expansion/Reduction: Dechlorination to the cyclobutanone.
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Functionalization: Reductive cyanation of the ketone to the nitrile.
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Deprotection: Removal of the N-Boc group.
Detailed Experimental Protocols
Step 1: Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
This step constructs the spiro-cyclobutanone core using a modified [2+2] cycloaddition.
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Reagents: tert-butyl 4-methylenepiperidine-1-carboxylate, Trichloroacetyl chloride, Zn/Cu couple.
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Mechanism: In situ generation of dichloroketene, cycloaddition, and subsequent reductive dechlorination.
Protocol:
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Activation: Prepare a suspension of Zn/Cu couple (10.0 equiv) in anhydrous diethyl ether or DME under Argon.
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Addition: Add tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv). Cool to 0°C.[2]
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Cycloaddition: Dropwise add trichloroacetyl chloride (2.0 equiv) in ether over 1 hour. The reaction is exothermic; maintain T < 10°C.
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Stirring: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
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Dechlorination (One-Pot): The initial adduct is a dichlorocyclobutanone. To dechlorinate, add saturated aqueous NH₄Cl and Zn dust, stirring vigorously for 2 hours.
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Workup: Filter through Celite. Wash the filtrate with NaHCO₃ and brine. Dry over MgSO₄ and concentrate.
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Purification: Flash chromatography (Hexanes/EtOAc) yields the spiro-ketone intermediate.
Step 2: Conversion to Nitrile (TosMIC Reaction)
Direct conversion of the ketone to the nitrile using Tosylmethyl Isocyanide (TosMIC). This method preserves the ring size (reductive cyanation).
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Reagents: TosMIC, Potassium tert-butoxide (t-BuOK), DME/Ethanol.
Protocol:
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Preparation: Dissolve tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv) and TosMIC (1.5 equiv) in anhydrous DME (0.5 M concentration).
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Base Addition: Cool to 0°C. Add t-BuOK (2.5 equiv) in portions.
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Reaction: Stir at 0°C for 30 mins, then warm to RT and stir for 4 hours. Note: Ethanol (5% v/v) can be added to promote the reaction if sluggish.
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Quench: Pour into ice-water and extract with EtOAc (3x).
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Purification: Silica gel chromatography (0-40% EtOAc in Hexanes).
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Product: tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate.[3][4]
Step 3: N-Boc Deprotection
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Reagents: TFA/DCM or HCl/Dioxane.
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Protocol: Dissolve intermediate in DCM. Add TFA (10 equiv). Stir 2 hours. Concentrate. Neutralize with basic resin or NaHCO₃ to obtain the free base 7-azaspiro[3.5]nonane-2-carbonitrile .
Synthetic Workflow Diagram
Caption: Step-by-step synthesis from commercially available methylenepiperidine to the target spiro-nitrile.
Part 4: Applications in Drug Discovery[6]
Bioisosteric Replacement
The 7-azaspiro[3.5]nonane core is a proven bioisostere for 4-substituted piperidines and cyclohexanes .
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Advantage: The spiro-cyclobutane ring introduces a "kink" that alters the vector of the substituent (nitrile) relative to the piperidine nitrogen, potentially accessing novel binding pockets in GPCRs and enzymes.
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Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at the typically labile 4-position of the piperidine ring.
Case Study: GPR119 Agonists
Research into GPR119 agonists for Type 2 Diabetes has utilized the 7-azaspiro[3.5]nonane scaffold.[5]
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Mechanism: The rigid spiro core positions the polar headgroup (derived from the nitrile) and the lipophilic tail (attached to the nitrogen) at a precise angle required for receptor activation, superior to flexible piperidine analogs.
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Reference: Derivatives of this scaffold have demonstrated improved oral bioavailability and potency in pre-clinical models (See BenchChem Application Notes).
References
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Synthesis of Spiro-Ketone Intermediate
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TosMIC Reaction (Reductive Cyanation)
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Title: Reductive Cyanation of Ketones using Tosylmethyl Isocyanide.[7]
- Source: Organic Syntheses / Organic-Chemistry.org.
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URL:
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Physicochemical Properties & Scaffold Utility
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Commercial Availability of Precursors
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Page loading... [wap.guidechem.com]
- 4. 203662-66-2 | tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate, 96% [aspirasci.com]
- 5. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 6. fujc.pp.ua [fujc.pp.ua]
- 7. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 8. 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Oxo-7-azaspiro 3.5 nonane-7-carboxylate tert-butyl ester AldrichCPR 203661-69-2 [sigmaaldrich.com]
- 10. tert-Butyl 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate [cymitquimica.com]
